molecular formula C16H17N3O3S B4183445 (5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

(5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4183445
M. Wt: 331.4 g/mol
InChI Key: CRDHPOZAVWDZOL-UHFFFAOYSA-N
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Description

(5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is an organic compound that features a piperazine ring substituted with a 5-methyl-3-thienyl carbonyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the 5-methyl-3-thienyl carbonyl chloride: This can be achieved by reacting 5-methyl-3-thiophene carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 5-methyl-3-thienyl carbonyl chloride is then reacted with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of (5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, while the piperazine ring may interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the 5-methyl-3-thienyl carbonyl group.

    1-[(3-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine: Lacks the methyl group on the thiophene ring.

    1-[(5-methyl-3-thienyl)carbonyl]piperazine: Lacks the nitrophenyl group.

Uniqueness

(5-METHYL-3-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the combination of the 5-methyl-3-thienyl carbonyl group and the 4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-methylthiophen-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-10-13(11-23-12)16(20)18-8-6-17(7-9-18)14-2-4-15(5-3-14)19(21)22/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDHPOZAVWDZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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